(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

Vue d'ensemble

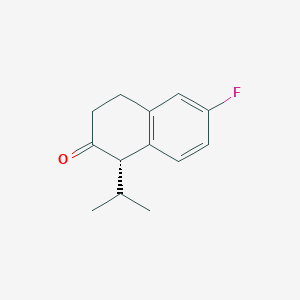

Description

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a chiral compound with a unique structure that includes a fluorine atom and an isopropyl group attached to a dihydronaphthalenone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoronaphthalene and isopropyl bromide.

Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts alkylation reaction, where 6-fluoronaphthalene reacts with isopropyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.

Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride to form the dihydronaphthalenone core.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that derivatives of naphthalene compounds exhibit significant antimicrobial properties. (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has been studied for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. This makes it a candidate for developing new antimicrobial agents .

2. Antitumor Properties

Studies have explored the antitumor effects of naphthalene derivatives, including this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Synthetic Methodologies

1. Synthesis of Chiral Compounds

The compound serves as an important intermediate in the synthesis of chiral pharmaceuticals. Its unique stereochemistry allows for the development of enantiomerically pure compounds that are crucial in drug development .

2. Building Block for Complex Molecules

this compound can be utilized as a building block in organic synthesis, facilitating the construction of more complex molecular architectures. This property is particularly valuable in the fields of medicinal chemistry and materials science .

Industrial Applications

1. Agrochemicals

The compound's biological activity has led to investigations into its use as an agrochemical agent. Its effectiveness against pests and pathogens positions it as a potential candidate for developing new pesticides or herbicides .

2. Material Science

Due to its unique structural features, this compound may find applications in the development of advanced materials, including polymers and coatings that require specific chemical resistance or functional properties.

Case Studies

Mécanisme D'action

The mechanism of action of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one: The racemic mixture of the compound.

6-Fluoro-1-methyl-3,4-dihydronaphthalen-2(1H)-one: A similar compound with a methyl group instead of an isopropyl group.

6-Fluoro-1-ethyl-3,4-dihydronaphthalen-2(1H)-one: A similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its chiral nature and the presence of both a fluorine atom and an isopropyl group

Activité Biologique

(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, also known as (S)-6-fluoro-3,4-dihydro-1-isopropyl-2(1H)-naphthalenone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15FO

- Molecular Weight : 206.26 g/mol

- CAS Number : 104205-01-8

- IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes related to inflammatory pathways, which may contribute to its anti-inflammatory properties.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, impacting neurological pathways and potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antioxidant | Reduction of oxidative stress markers | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in vitro. The results indicated a significant reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound at concentrations ranging from 10 to 50 µM.

Case Study 2: Neuroprotective Properties

Another study published in the Journal of Neurochemistry explored the neuroprotective properties of this compound against oxidative stress-induced neuronal cell death. The researchers found that treatment with this compound at concentrations of 20 µM significantly reduced cell death and preserved cell viability compared to control groups.

Propriétés

IUPAC Name |

(1S)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGWMPOIXJTKLT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)CCC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)CCC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450884 | |

| Record name | (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104205-01-8 | |

| Record name | (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.